Chidamide
Overview
Description
Chidamide, also known as Tucidinostat, is a histone deacetylase inhibitor (HDI) developed in China. It is a benzamide HDI and inhibits Class I HDAC1, HDAC2, HDAC3, as well as Class IIb HDAC10 . It functions as a tumor inhibitor by modulating the ratio of Bax/Bcl-2 and P21 in pancreatic cancer .
Synthesis Analysis
Chidamide is synthesized from 3-Pyridineacrylic acid, which is prepared from 3-pyridine carboxaldehyde by Knoevenagel reaction. This compound is then converted to Chidamide by 2 steps of acetylation in the presence of N, N’-carbonyl diimida-zole . The optimized synthetic route of Chidamide has been documented .Molecular Structure Analysis
The molecular formula of Chidamide is C22H19FN4O2 . The single crystal of Chidamide was determined by X-ray diffraction study . Due to the existence of isomers, many articles or patents have mistaken its structure .Chemical Reactions Analysis
Chidamide is a new histone deacetylase (HDAC) inhibitor of the benzamide class currently under clinical development in cancer indications .Physical And Chemical Properties Analysis
The molecular weight of Chidamide is 390.4 g/mol and the calculated density is 1.379g/cm3 . The structure of Chidamide was established to be (E)-N- (2-amino-4-fluorophenyl)-4- ( (3- (pyridin-3-yl)acrylamido)methyl)benzamide .Scientific Research Applications
Antitumor Activity and Immune Enhancement
Chidamide, also known as CS055/HBI-8000, is a histone deacetylase (HDAC) inhibitor of the benzamide class. It exhibits significant antitumor activity in vitro and in vivo across a variety of tumor types, including a broad spectrum of cancer indications. Chidamide has shown the ability to inhibit HDAC1, 2, 3, and 10, which are associated with the malignant phenotype. Additionally, it enhances the cytotoxic effect of human peripheral mononuclear cells on tumor cells, suggesting its role in immune cell-mediated antitumor activity (Ning et al., 2012).
Treatment of Peripheral T-Cell Lymphoma
Chidamide has been evaluated for its efficacy and safety in relapsed or refractory peripheral T-cell lymphoma (PTCL). A pivotal phase II study demonstrated its significant single-agent activity and manageable toxicity in this context. The study's results contributed to the approval of chidamide for this indication by the China Food and Drug Administration (Shi et al., 2015).
Potential in Myelodysplastic Syndromes
Chidamide has shown promise in treating myelodysplastic syndromes (MDS). It can increase the acetylation levels of histone H3, decrease HDAC activity in MDS cell lines, and induce cell apoptosis by modulating various apoptosis-related proteins. This indicates its potential utility in treating MDS (Liu et al., 2016).
Enhancing Chemotherapy Efficacy in Lung Cancer
In non-small-cell lung cancer (NSCLC), chidamide can enhance the cytotoxicity of platinum drugs like carboplatin. The combination of chidamide with carboplatin has been shown to have synergistic effects on growth inhibition and apoptosis induction in NSCLC cells (Zhou et al., 2014).
Breast Cancer Treatment
Chidamide has been studied for its effects on breast cancer cells, particularly in combination with TNF-related apoptosis-inducing ligand (TRAIL). This combination treatment was found to induce cell death in breast cancer cells while maintaining a reduced concentration of chidamide, suggesting a novel approach to reduce clinical toxicity (Zhou et al., 2020).
Pancreatic Cancer Applications
In pancreatic cancer, Chidamide has been shown to suppress cell proliferation and induce apoptosis. It modulates the ratio of Bax/Bcl-2 and P21 proteins, providing insights into its mechanism of action and potential as a therapeutic agent in pancreatic cancer (Zhao & He, 2015).
Targeting NAMPT in Cancer Therapy
Chidamide has been identified as targeting nicotinamide phosphoribosyltransferase (NAMPT), a new target beyond its known HDAC inhibition. This dual targeting could provide important information for understanding its antitumor mechanism and for developing novel antitumor agents (Wu et al., 2019).
Safety And Hazards
Chidamide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Chidamide has been approved in China for the indications of relapsed or refractory peripheral T-cell lymphoma, and hormone receptor-positive (HR+) advanced breast cancer . It has shown potential therapeutic effects in multiple myeloma (MM), acute leukemia and myelodysplastic syndrome . Further evaluation of the Chidamide-based treatment in rituximab/chemotherapy relapsed and refractory B-cell lymphoma patients is suggested .
properties
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJVTADHFNAIS-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032295 | |
Record name | Chidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release] | |
Record name | Tucidinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tucidinostat | |
CAS RN |
1616493-44-7 | |
Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tucidinostat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tucidinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06334 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUCIDINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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